molecular formula C6H7N3OS B2846109 7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 63012-90-8

7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2846109
CAS No.: 63012-90-8
M. Wt: 169.2
InChI Key: GJNLMJJPWXQAFG-UHFFFAOYSA-N
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Description

“7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound with the molecular formula C6H5N3OS . It is a derivative of thiazolo[3,2-a]pyrimidine, which is a promising scaffold for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including this compound, often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via the reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into the synthesis and chemical properties of thiazolo[3,2-a]pyrimidin-5-one derivatives reveals various methodologies for their preparation and modifications to enhance biological activities or for structural analysis:

  • Synthesis under Microwave Irradiation : An efficient synthesis of new thiazolopyrimidinones was achieved under microwave irradiation, showcasing a rapid and efficient method for generating potentially bioactive thiazolo[3,2-a]pyrimidin-5-ones through reactions with various nitronate or malonate anions (Serge Djekou et al., 2006).
  • Regioselective Synthesis : A study described the regioselective synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones from Morita-Baylis-Hillman adduct acetates under solvent-free and base-free conditions, highlighting a novel approach to their preparation with high yields and regioselectivity (W. Zhong et al., 2009).

Biological Applications and Potential Therapeutic Uses

The exploration into the biological applications of thiazolo[3,2-a]pyrimidin-5-one derivatives uncovers their potential therapeutic uses, including antibacterial, antifungal, and antitubercular activities:

  • Antibacterial and Antifungal Activities : Certain benzothiazole pyrimidine derivatives showed significant in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy against a range of pathogens, illustrating the potential of these compounds in treating infectious diseases (S. Maddila et al., 2016).
  • Antitubercular Activities : A study on the synthesis and screening of novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives for their in vitro antibacterial and antitubercular activities revealed that some compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting a promising avenue for the development of new antitubercular agents (D. Cai et al., 2016).

Mechanism of Action

Target of Action

It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

Thiazolopyrimidine derivatives have been reported to exhibit a broad range of biological activities such as antipsychotic, antimicrobial, anti-inflammatory, antioxidants, anti-hiv, antimicrobial, anticancer analgesic, anti-parkinson’s, and antibacterial .

Pharmacokinetics

A study has performed druglikeness and adme analyses of similar compounds, and all tested compounds showed satisfactory druglike characteristics .

Result of Action

High antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated .

Action Environment

The synthesis of similar compounds has been achieved under various conditions, indicating that the compound’s synthesis and stability may be influenced by environmental factors .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that “7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” and its derivatives could be a focus of future research in drug development.

Properties

IUPAC Name

7-amino-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h3H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLMJJPWXQAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CC(=O)N21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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